molecular formula C8H4F2O3 B13454141 3,4-Difluoro-2-formylbenzoic acid CAS No. 2385273-71-0

3,4-Difluoro-2-formylbenzoic acid

Cat. No.: B13454141
CAS No.: 2385273-71-0
M. Wt: 186.11 g/mol
InChI Key: HNGFHDGFCYOCLP-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one formyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Difluoro-2-formylbenzoic acid involves the fluorination of 2-formylbenzoic acid. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors like 3,4-difluorotoluene. The process includes oxidation to introduce the formyl group followed by further functionalization to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3,4-Difluoro-2-carboxybenzoic acid.

    Reduction: 3,4-Difluoro-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    2,4-Difluoro-3-formylbenzoic acid: Has a different substitution pattern, which can affect its reactivity and applications.

    3,5-Difluoro-4-formylbenzoic acid: Similar structure but with different positions of fluorine and formyl groups, leading to distinct chemical properties.

Uniqueness

3,4-Difluoro-2-formylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

2385273-71-0

Molecular Formula

C8H4F2O3

Molecular Weight

186.11 g/mol

IUPAC Name

3,4-difluoro-2-formylbenzoic acid

InChI

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13)

InChI Key

HNGFHDGFCYOCLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C=O)F)F

Origin of Product

United States

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